![molecular formula C22H25NO3 B1614248 3-Carboethoxy-3'-piperidinomethyl benzophenone CAS No. 898792-78-4](/img/structure/B1614248.png)
3-Carboethoxy-3'-piperidinomethyl benzophenone
Overview
Description
3-Carboethoxy-3-piperidinomethyl benzophenone (3-CEPBP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments, from biochemical and physiological studies to drug development. 3-CEPBP has been found to be an effective inhibitor of several enzymes, including cytochrome P450, and has been used in studies of the molecular mechanisms of action of various drugs. In addition, 3-CEPBP has been used to study the biochemical and physiological effects of various compounds, including drugs, on the body.
Scientific Research Applications
Photocatalytic Degradation
Benzophenone-3 (BP-3), a commonly used UV filter, has been the subject of research due to its presence in surface and groundwater and potential impacts on aquatic environments and human health. Studies have focused on photocatalytic degradation of BP-3, using catalysts like PbO/TiO2 and Sb2O3/TiO2, to mitigate its adverse effects. These studies optimize various degradation parameters and explore the mechanisms involved, including the generation of reactive oxygen species and identification of degradation byproducts (Wang et al., 2019).
Environmental Presence and Toxicity
Research has also focused on the widespread occurrence of BP-3 in personal care products and its potential for human exposure. This includes evaluating concentrations in different products and assessing exposure risks through dermal absorption. Such studies raise concerns about the estrogenic potential of BP-3 and its metabolites, suggesting a need for further investigation into its endocrine-disrupting capabilities and ecological risks (Liao & Kannan, 2014).
Oxidation and Water Treatment Studies
Oxidation processes for BP-3 removal from water have been explored, with potassium permanganate (KMnO4) and ferrate(VI) (Fe(VI)) being tested as oxidants. These studies assess the efficiency of BP-3 removal under various conditions, identifying optimal parameters and potential by-products of the oxidation process. The findings contribute to developing more effective water treatment methods to address the contamination by benzophenone derivatives (Cao et al., 2021).
Endocrine Disrupting Effects and Reproductive Toxicity
The endocrine-disrupting effects and reproductive toxicity of BP-3 have been a significant focus, with studies examining its impact on hormone levels, gene expression related to the endocrine system, and reproductive outcomes in various species. These studies highlight the potential risks associated with BP-3 exposure, including alterations in sex steroid hormones and adverse effects on reproduction, emphasizing the importance of understanding and mitigating these impacts (Ghazipura et al., 2017).
properties
IUPAC Name |
ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYDELOJMRTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643132 | |
Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxy-3'-piperidinomethyl benzophenone | |
CAS RN |
898792-78-4 | |
Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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